molecular formula C9H8BrClO B8361530 4-(1-Bromoethyl)benzoyl chloride

4-(1-Bromoethyl)benzoyl chloride

Cat. No. B8361530
M. Wt: 247.51 g/mol
InChI Key: SWCLGBJTVBNKFZ-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

To a solution of 4-(1-bromoethyl)benzoic acid (50.7 mg, 0.221 mmol) in methylene chloride (4.0 mL, 62 mmol) was added 2.0 M of oxalyl chloride in methylene chloride (0.25 mL) followed by 3 drops of N,N-dimethylformamide. The reaction mixture was stirred at room temperature for one hour, and then evaporated in vacuo to remove dichloromethane and excess oxalyl chloride. The crude product was carried forward without purification.
Quantity
50.7 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[CH:6][CH:5]=1)[CH3:3].C(Cl)(=O)C([Cl:16])=O>C(Cl)Cl.CN(C)C=O>[Br:1][CH:2]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([Cl:16])=[O:9])=[CH:6][CH:5]=1)[CH3:3]

Inputs

Step One
Name
Quantity
50.7 mg
Type
reactant
Smiles
BrC(C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove dichloromethane and excess oxalyl chloride
CUSTOM
Type
CUSTOM
Details
The crude product was carried forward without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC(C)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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